N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidinone core, followed by the introduction of the phenyl and trifluoromethylbenzamide groups. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, impacting the compound’s properties.
Substitution: This reaction can replace one functional group with another, which can be useful in modifying the compound for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups, potentially enhancing its activity or stability.
Scientific Research Applications
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another complex organic compound with potential biological activity.
Uniqueness
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioavailability compared to similar compounds.
Properties
IUPAC Name |
N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N4O2/c1-13-27-19-18(6-3-11-26-19)21(31)29(13)17-5-2-4-16(12-17)28-20(30)14-7-9-15(10-8-14)22(23,24)25/h2-12H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPDVPBLSWERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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